(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride
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Overview
Description
“(E)-4-Amino-3-methylbut-2-enoic acid;hydrochloride” is a complex compound. The hydrochloride part refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochloric acid is a corrosive, colorless acid prepared by dissolving gaseous hydrogen chloride in water .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, the reaction of lithium diethylcopper with (E)-2,4-dimethyl-2-hexenoyl chloride has been used in the synthesis of certain compounds . A one-pot, three-component synthesis involving acryloyl chloride was used for the synthesis of functionalized derivatives .Molecular Structure Analysis
The molecular structure of a compound like this would involve the arrangement of atoms and the chemical bonds that hold the atoms together . The structure of hydrochloric acid, for instance, contains a total of 1 bond .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. For example, hydrolysis is a process of breaking down a molecule into smaller components . Another method to chemically generate gas is the oxidation of metals in acidic solutions .Physical and Chemical Properties Analysis
Hydrochloric acid, a component of this compound, is a colorless solution with a distinctive pungent smell and is classified as a strong acid . It’s also important to note that heavy acids dissociate completely into their ions underwater, while weak acids dissociate only partially .Scientific Research Applications
Neurotransmitter Analogue Synthesis
The molecule is closely related to analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid), showcasing its potential in synthesizing conformationally restricted analogues. These analogues are crucial for understanding GABAergic activity and could have implications in designing drugs that modulate neurotransmitter systems. For example, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids illustrates the synthetic capabilities and potential applications in labeling and tracking neurotransmitter analogues in biological systems (Duke et al., 1993).
Analogue Synthesis for GABA
Further expanding on its relevance to GABA, the synthesis and resolution of 2-methyl analogues of GABA, including (E)-4-Amino-2-methylbut-2-enoic acid, have been explored. These studies are foundational for understanding how modifications to the GABA molecule could affect its function and interactions within the central nervous system, potentially leading to new therapeutic agents (Duke et al., 2004).
Application in Organic Synthesis
The chemical has also found application in organic synthesis, such as in the preparation of dysideaproline E using organocatalysis. This showcases the versatility of (E)-4-Amino-3-methylbut-2-enoic acid; hydrochloride derivatives in synthesizing complex molecules, which could have various pharmaceutical and biotechnological applications (Owusu-Ansah et al., 2011).
Derivatives and Pharmacological Activities
Research into the synthesis of derivatives, such as tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrates the molecule's adaptability in creating compounds with potential pharmacological benefits. The modifications enable the exploration of new therapeutic pathways and drug discovery efforts, highlighting the broad applicability of this molecule and its derivatives in medicinal chemistry (Putis et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research into such compounds could be vast. For example, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, the use of topical photosensitizers and modified light delivery regimens to achieve improved therapeutic outcomes with less toxicity in patients is being explored .
Relevant Papers There are numerous papers relevant to the study of such compounds. For example, a paper on the recent advances in amino acid production discusses the importance of Corynebacterium glutamicum in amino acid fermentation . Another paper discusses the recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A third paper provides a comprehensive review of the use of 5-aminolevulinic acid in photodynamic therapy .
Properties
IUPAC Name |
(E)-4-amino-3-methylbut-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-4(3-6)2-5(7)8;/h2H,3,6H2,1H3,(H,7,8);1H/b4-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPIOTMFYRVKLI-VEELZWTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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